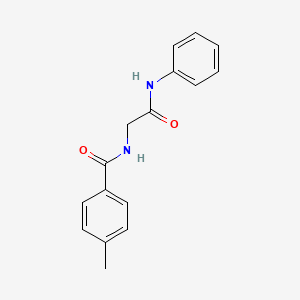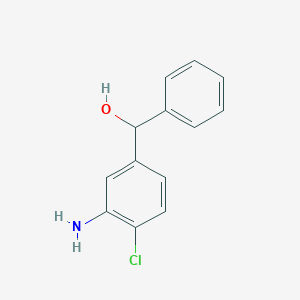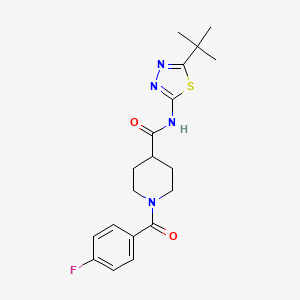![molecular formula C21H20N2O3 B4445661 2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4445661.png)
2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
説明
2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione, also known as AZD-1152, is a small molecule inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. AZD-1152 has been extensively studied for its potential use in cancer treatment.
作用機序
2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione inhibits Aurora kinases by binding to the ATP-binding site of the kinase domain. Aurora kinases play a crucial role in cell division by regulating spindle assembly and chromosome segregation. Inhibition of Aurora kinases leads to defects in mitotic spindle assembly and chromosome segregation, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting Aurora kinases. In addition, this compound has been shown to have anti-angiogenic effects by inhibiting the proliferation and migration of endothelial cells. This compound has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents.
実験室実験の利点と制限
One of the advantages of using 2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for Aurora kinases. This allows for the selective inhibition of Aurora kinases without affecting other kinases. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to formulate for in vivo studies.
将来の方向性
1. Combination therapy: 2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione has been shown to enhance the anti-tumor effects of other chemotherapeutic agents. Future studies could investigate the potential of this compound in combination with other chemotherapeutic agents for the treatment of cancer.
2. Alternative formulations: The low solubility of this compound can make it difficult to formulate for in vivo studies. Future studies could investigate alternative formulations of this compound to improve its solubility and bioavailability.
3. Targeting other kinases: Aurora kinases are not the only kinases involved in cell division. Future studies could investigate the potential of this compound in targeting other kinases involved in cell division.
4. Targeting other diseases: Aurora kinases have been implicated in other diseases besides cancer, such as Alzheimer's disease and autoimmune diseases. Future studies could investigate the potential of this compound in targeting these diseases.
科学的研究の応用
2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines both in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting Aurora kinases, which are overexpressed in many types of cancer.
特性
IUPAC Name |
2-[2-(azepane-1-carbonyl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-19(22-13-7-1-2-8-14-22)17-11-5-6-12-18(17)23-20(25)15-9-3-4-10-16(15)21(23)26/h3-6,9-12H,1-2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFFRZIMILMHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-allyl-5-methyl-7-(4-morpholinyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4445589.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445596.png)
![2-[2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride](/img/structure/B4445597.png)
![N-[3-(dimethylamino)propyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4445606.png)

![N-(3-methylbutyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4445619.png)
![3-(benzoylamino)-4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4445627.png)
![1'-(4-morpholinylmethyl)-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B4445641.png)

![N-(2-hydroxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445646.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4445669.png)

![3-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]-4(3H)-quinazolinone](/img/structure/B4445675.png)
